4-Chloro-2-nitrophenyl hydrazine hydrochloride
Overview
Description
4-Chloro-2-nitrophenyl hydrazine hydrochloride is an organic compound with the molecular formula C6H7ClN3O2·HCl. It is a derivative of hydrazine, characterized by the presence of a chloro and nitro group on the phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-nitrophenyl hydrazine hydrochloride is aldehydes and ketones . The compound reacts with these targets to form oximes or hydrazones . In addition, it has been observed to react with prostaglandin H synthase (PGHS) Fe (III) under aerobic conditions .
Mode of Action
The compound interacts with its targets through a nucleophilic reaction. The nitrogen in the compound acts as a nucleophile, reacting with the partially positive carbon in aldehydes and ketones . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates . When reacting with PGHS Fe (III), it leads to a partial destruction of the heme and forms a new complex absorbing at 436 nm .
Biochemical Pathways
The compound affects the biochemical pathways involving aldehydes and ketones. The formation of oximes or hydrazones alters the concentration of these compounds in the system . The reaction with PGHS Fe (III) could potentially affect prostaglandin synthesis, given the role of this enzyme in the process .
Result of Action
The result of the compound’s action is the formation of oximes or hydrazones when reacting with aldehydes and ketones . These products may precipitate out of solution, providing a potential diagnostic tool for the presence of these compounds . The reaction with PGHS Fe (III) results in a new complex absorbing at 436 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitrophenyl hydrazine hydrochloride typically involves the reaction of 4-chloro-2-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Chloro-2-nitroaniline} + \text{Hydrazine hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-nitrophenyl hydrazine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: The major product is 4-chloro-2-aminophenyl hydrazine hydrochloride.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
4-Chloro-2-nitrophenyl hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is used in biochemical assays to detect the presence of aldehydes and ketones.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals.
Industry: It is used in the synthesis of dyes and pigments due to its ability to form stable colored compounds.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylhydrazine: Similar in structure but lacks the chloro group.
2-Nitrophenylhydrazine: Similar but with the nitro group in a different position.
4-Chloro-2-aminophenyl hydrazine: The reduced form of 4-Chloro-2-nitrophenyl hydrazine hydrochloride.
Uniqueness
This compound is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity patterns. This makes it a versatile reagent in organic synthesis and a valuable compound in scientific research.
Biological Activity
4-Chloro-2-nitrophenyl hydrazine hydrochloride (CAS No. 100032-77-7) is an aromatic hydrazine derivative characterized by a chloro group and a nitro group on the phenyl ring. This compound has garnered attention in both organic synthesis and biological research due to its unique chemical properties and potential therapeutic applications. This article reviews its biological activity, including antimicrobial effects, enzyme inhibition, and cellular interactions.
- Chemical Formula : C6H7ClN3O2
- Molecular Weight : 187.58 g/mol
- Appearance : Crystalline solid
The presence of both chlorine and nitro groups enhances the compound's reactivity, making it useful for various synthetic applications, particularly in the preparation of heterocyclic compounds.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness in inhibiting the growth of specific pathogens, suggesting its potential as an antimicrobial agent in drug development .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in crucial cellular processes. Preliminary studies suggest that it may interfere with enzyme activity, which could be relevant for therapeutic applications targeting metabolic pathways . Further investigation is warranted to elucidate the precise mechanisms of action.
Cytotoxic Effects
Recent studies have highlighted the cytotoxic effects of this compound on cancer cell lines. It has been observed to disrupt tubulin microtubule dynamics, leading to cell cycle arrest and apoptosis in various tumor cells . This property positions the compound as a candidate for further exploration in cancer therapy.
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Nitrophenyl hydrazine | Lacks chlorine substituent | More polar due to absence of halogen |
4-Bromo-2-nitrophenyl hydrazine | Contains bromine instead of chlorine | Higher reactivity due to bromine's larger size |
4-Methyl-2-nitrophenyl hydrazine | Contains a methyl group instead of chlorine | Increased lipophilicity compared to chlorinated variant |
The structural modifications significantly influence the biological activities and reactivity profiles of these compounds, highlighting the unique position of this compound in synthetic and pharmacological contexts.
Case Studies
- Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity against Escherichia coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) that supports its potential as a therapeutic agent .
- Cytotoxicity Against Cancer Cells :
Properties
IUPAC Name |
(4-chloro-2-nitrophenyl)hydrazine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2.ClH/c7-4-1-2-5(9-8)6(3-4)10(11)12;/h1-3,9H,8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBBZAYPJSLJCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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